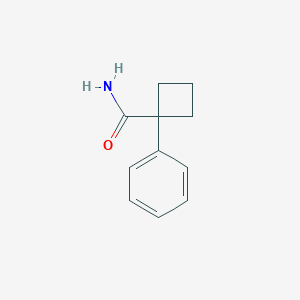
1-Phenylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylcyclobutanecarboxamide is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR, and FTIR . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as spectroscopy, chromatography, and thermal analysis . These techniques can provide information about properties such as solubility, melting point, boiling point, and stability.Applications De Recherche Scientifique
1-Phenylcyclobutanecarboxamide, while not directly highlighted in available literature, shares a structural similarity with compounds that have been extensively studied for their potential applications in various scientific fields. This review explores related compounds and their applications, providing insights into how this compound might be utilized in scientific research.
Potential Applications and Insights from Similar Compounds
Supramolecular Chemistry and Material Science
Compounds like benzene-1,3,5-tricarboxamide have been pivotal in supramolecular chemistry, showcasing the ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012). Given the structural uniqueness of this compound, it may offer novel interactions in supramolecular assemblies, potentially leading to new material science innovations.
Pharmacological Research
The exploration of phenylurea herbicides and their environmental fate demonstrates the significance of phenyl compounds in both agricultural and ecological studies. These studies have illuminated the biodegradation pathways, environmental persistence, and mechanisms of action of phenylurea compounds (Hussain et al., 2015). By analogy, this compound could be a candidate for pharmacological research, offering a platform for studying its biodegradation, potential as a bioactive molecule, and environmental impact.
Organic Synthesis and Heterocyclic Chemistry
The synthesis of heterocyclic systems using precursors like 1-Phenyl-2-thiocyanatoethanone underscores the versatility of phenyl-substituted compounds in generating pharmacologically active heterocycles (Gouda, 2013). This compound could serve a similar role in the synthesis of novel heterocyclic compounds, potentially leading to new drug discoveries.
Orientations Futures
Mécanisme D'action
Target of Action
It’s important to note that target identification can be approached by direct biochemical methods, genetic interactions, or computational inference .
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific drug after administration .
Result of Action
These effects typically involve changes at the molecular and cellular level that result from the compound’s interaction with its target .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability and efficacy .
Analyse Biochimique
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Phenylcyclobutanecarboxamide is complex and multifaceted. It is known to bind with certain biomolecules, potentially leading to enzyme inhibition or activation . It may also induce changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
It is reasonable to assume that its effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPOWPDHIZKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-CDPCB interact with FTO and what are the potential downstream effects?
A1: N-CDPCB binds to a novel binding site on the FTO protein. [] This binding interaction is distinct from previously identified binding sites on FTO. While the exact downstream effects of this interaction are not fully elaborated in the research paper, the authors suggest that this novel binding site could be targeted for developing new FTO inhibitors. [] Since FTO is implicated in obesity and related metabolic disorders, inhibiting its activity through compounds like N-CDPCB might offer therapeutic avenues for these conditions.
Q2: What is known about the structure-activity relationship (SAR) of N-CDPCB and its analogs in relation to FTO inhibition?
A2: The research paper primarily focuses on identifying and characterizing the novel binding site of N-CDPCB on FTO. [] It does not delve into detailed SAR studies of N-CDPCB analogs. Further research exploring modifications to the N-CDPCB scaffold and their impact on FTO binding affinity and inhibitory potency would be necessary to establish a comprehensive SAR profile. This information could guide the development of more potent and selective FTO inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


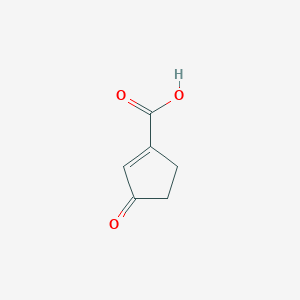
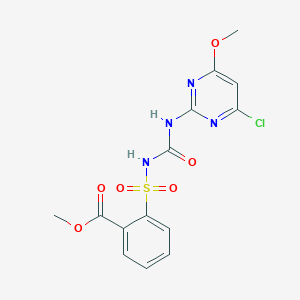
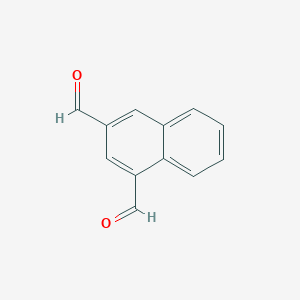
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)
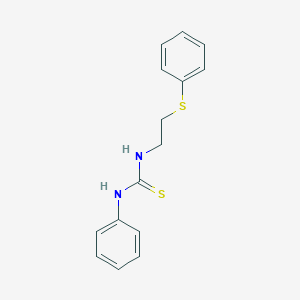
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
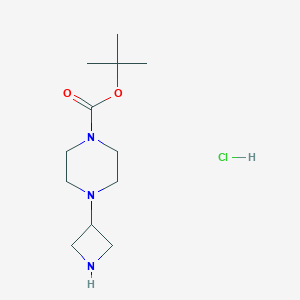
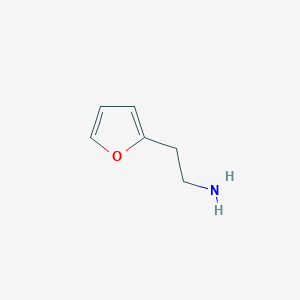
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
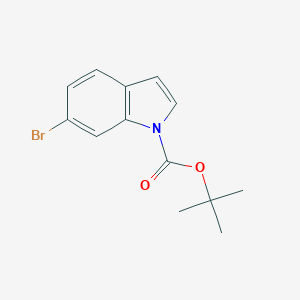

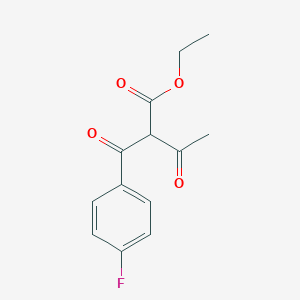
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)